(2-(Ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

Description

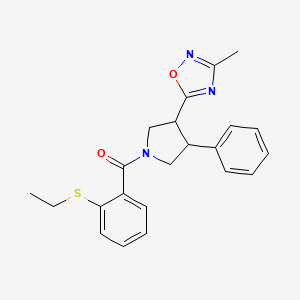

The compound “(2-(Ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone” features a pyrrolidine core substituted at the 3-position with a 3-methyl-1,2,4-oxadiazole moiety and at the 4-position with a phenyl group. The methanone group is attached to a 2-(ethylthio)phenyl substituent, introducing a sulfur-containing alkyl chain.

The synthesis of such compounds likely involves cyclization and nucleophilic substitution steps. For instance, oxadiazole rings are commonly formed via cyclization of hydrazides with nitriles or carbon disulfide under basic conditions . The ethylthio group could be introduced through alkylation of a thiolate intermediate with ethyl halides, as seen in analogous syntheses of sulfur-containing heterocycles . While direct evidence for this compound’s synthesis is unavailable, methodologies from related systems suggest plausible routes.

Properties

IUPAC Name |

(2-ethylsulfanylphenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-3-28-20-12-8-7-11-17(20)22(26)25-13-18(16-9-5-4-6-10-16)19(14-25)21-23-15(2)24-27-21/h4-12,18-19H,3,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJMCBROCRMITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

(2-(Ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The phenyl and pyrrolidine rings can participate in electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to various reduced forms of the compound.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.

Medicine: It could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.

Mechanism of Action

The mechanism of action of (2-(Ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone would depend on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes, receptors, or other proteins, modulating their function and leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The ethylthio group in the target compound enhances lipophilicity relative to sulfonyl-containing triazoles , which may improve membrane permeability.

- The 3-methyl-1,2,4-oxadiazole moiety provides metabolic stability compared to unsubstituted oxadiazoles, as alkyl groups often reduce oxidative degradation .

Electronic Properties : Unlike the electron-withdrawing sulfonyl groups in triazole derivatives , the ethylthio group is weakly electron-donating, altering electronic distribution across the aromatic system.

Biological Activity

The compound (2-(Ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a novel synthetic derivative that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of an ethylthio group, a phenyl ring, and a pyrrolidine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. The oxadiazole ring is particularly noted for its ability to inhibit various cancer cell lines. For instance, compounds similar to the one have shown significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7.

Case Studies

- Cytotoxicity Evaluation : A study conducted by Arafa et al. demonstrated that derivatives with oxadiazole rings exhibited IC50 values ranging from 0.275 µM to 0.417 µM against cancer cell lines, suggesting potent anticancer activity .

- Mechanistic Insights : The mechanism of action for similar compounds often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For example, compounds with oxadiazole structures were found to inhibit EGFR (Epidermal Growth Factor Receptor) and Src family kinases, which are critical in cancer progression .

- Molecular Docking Studies : Molecular docking studies have indicated strong binding affinities of these compounds to target proteins involved in cancer pathways. For instance, a derivative was shown to bind effectively to the active site of alkaline phosphatase with a binding energy of -7.90 kcal/mol .

Biological Activity Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.